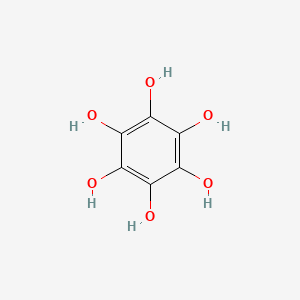

Hexahydroxybenzene

Beschreibung

Eigenschaften

IUPAC Name |

benzene-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h7-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPUAXALDFFXJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060563 | |

| Record name | Benzenehexol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608-80-0 | |

| Record name | Hexahydroxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydroxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenehexol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4,5,6-Benzenehexol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenehexol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydroxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENEHEXOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80XJ9A89E2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the fundamental properties of hexahydroxybenzene?

Abstract: Hexahydroxybenzene (HHB), also known as benzenehexol, is a unique polyhydroxylated aromatic compound with the chemical formula C₆H₆O₆.[1] It consists of a benzene (B151609) ring where each carbon atom is substituted with a hydroxyl group.[2] This fully substituted arrangement imparts distinct chemical and physical properties, making it a molecule of significant interest in materials science, organic synthesis, and potentially in drug development. This guide provides an in-depth overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, purification, and analytical methodologies.

Physicochemical Properties of this compound

This compound is typically a white to gray or brown crystalline solid at room temperature.[2][3] Its highly polar structure, due to the six hydroxyl groups, significantly influences its physical properties, such as its high solubility in hot water.[1][2] A summary of its key quantitative properties is presented in Table 1. Note that some reported physical properties, such as melting and boiling points, show significant variation in the literature, which may be attributable to different polymorphic forms or the presence of impurities.[1][4][5]

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆O₆ | [1][2][4][6][7] |

| Molecular Weight | 174.11 g/mol | [1][3][6] |

| Appearance | White to Gray to Brown powder to crystal | [2][3][4][5] |

| Melting Point | >300 °C or >310 °C (decomposes) | [7][8][9][10] |

| Solubility | Soluble in hot water; Freely soluble (999 g/L at 25 °C, calculated) | [1][3][9] |

| Density | 2.176 ± 0.06 g/cm³ (calculated) | [9] |

| pKa (predicted) | 9.17 ± 0.33 | [3][4][5] |

| CAS Number | 608-80-0 | [1][4][6] |

Chemical Properties and Reactivity

The chemistry of this compound is dominated by its six hydroxyl groups. These groups make the molecule an effective electron donor and susceptible to oxidation.

-

Acidity : The hydroxyl groups can deprotonate to form the hexaanion C₆O₆⁶⁻.[1]

-

Oxidation : HHB can be oxidized to produce compounds like tetrahydroxy-p-benzoquinone (THBQ) and rhodizonic acid.[1][10] This susceptibility to oxidation means that its synthesis and handling often require an inert atmosphere to prevent degradation.[1][8]

-

Complexation : The hydroxyl groups are excellent ligands for metal ions, enabling HHB to form stable complexes.[1] This property is fundamental to its use in the synthesis of metal-organic frameworks (MOFs).[1]

-

Derivatization : The hydroxyl groups can be readily derivatized. For example, acetylation with acetic anhydride (B1165640) yields hexaacetylthis compound (m.p. 220-203 °C), and reaction with benzoyl chloride can form the hexabenzoate ester (m.p. 323–325°C).[1][8]

Biological Activity and Applications

This compound's unique structure underpins its utility in various scientific and industrial fields.

-

Metal-Organic Frameworks (MOFs) : HHB is a crucial building block for creating two-dimensional (2D) conductive MOFs.[1] These materials possess a graphene-like honeycomb lattice structure and are being investigated for applications in nanoelectronics, sensors, and next-generation energy storage systems like rechargeable batteries and supercapacitors.[1]

-

Organic Synthesis : It serves as a chemical intermediate for producing a range of other organic compounds, including pharmaceuticals and agrochemicals.[1] It has also been used as a starting material for the synthesis of biologically important inositols through hydrogenation.[8]

-

Liquid Crystals : Partially O-alkylated derivatives of this compound have been explored for their potential as discotic liquid crystals.[1]

-

Antioxidant Properties : Due to its ability to scavenge free radicals and chelate metal ions, this compound exhibits antioxidant properties, offering potential cellular protection against oxidative stress.[1]

No specific signaling pathways involving this compound were detailed in the provided search results. Its biological activity appears to stem from its general properties as a polyphenol, such as its antioxidant and metal-chelating capabilities.[1]

Experimental Protocols

Synthesis of this compound

A common and convenient laboratory synthesis involves the reduction of tetrahydroxy-p-benzoquinone (THBQ).[1][8]

Materials:

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

2.4 N Hydrochloric acid (HCl)

-

12 N Hydrochloric acid (HCl)

-

Decolorizing carbon

-

Nitrogen or Carbon Dioxide gas source

Procedure:

-

In a 1.5-L beaker, dissolve 10 g (0.058 mole) of tetrahydroxyquinone in 200 mL of boiling 2.4 N hydrochloric acid.[8]

-

To the boiling, deep-red solution, rapidly add 100 g (0.44 mole) of stannous chloride dihydrate.[8] The color will disappear, and grayish crystals of crude this compound will precipitate.[8]

-

Add 250 mL of 12 N HCl and heat the mixture to boiling with constant stirring.[8]

-

Remove the beaker from the heat, add an additional 600 mL of 12 N HCl, and cool the solution in a refrigerator to allow for complete precipitation.[8]

-

Collect the crude product by filtration.[11]

Purification by Recrystallization

The crude product from the synthesis is often colored due to oxidation and requires purification.[8]

Procedure:

-

Dissolve the crude this compound (from the previous step) in 450 mL of hot 2.4 N HCl containing 3 g of hydrated stannous chloride (to prevent oxidation) and 1 g of decolorizing carbon.[8]

-

Filter the hot solution through a sintered-glass Büchner funnel to remove the decolorizing carbon and any other insoluble impurities.[8] Filter paper should be avoided as it is attacked by strong acid.[8]

-

Rinse the carbon with 75 mL of boiling water and combine the rinse with the filtrate.[8]

-

To the hot filtrate, add 1 L of 12 N HCl and cool the mixture in a refrigerator.[8]

-

Snow-white crystals of pure this compound will separate.[8] Collect the crystals by filtration under an inert atmosphere (N₂ or CO₂) to prevent air oxidation, which can cause a pink coloration to develop on the crystals.[8]

-

Wash the collected crystals with 100 mL of a cold 1:1 mixture of ethanol and 12 N HCl.[8]

-

Dry the purified crystals in a vacuum desiccator over sodium hydroxide (B78521) pellets. The expected yield is 7.1–7.8 g (70–77%).[8]

Characterization by Melting Point Determination

The purity of the final product can be assessed by its melting point. A pure compound will have a sharp melting range, while impurities typically depress and broaden the range.[12] The decomposition point of this compound is not a reliable indicator of purity; a light color is a better sign, as trace amounts of oxidized impurities cause intense coloration.[8]

Procedure:

-

Place a small amount of the dry, purified this compound into a capillary tube, ensuring the sample height is 2-3 mm.[13]

-

Compact the sample by tapping the sealed end of the tube on a hard surface or by dropping it down a long glass tube.[13][14]

-

Place the capillary tube into a melting point apparatus.[12][13]

-

Heat rapidly to approximately 20°C below the expected decomposition temperature (>310°C).[13]

-

Then, decrease the heating rate to about 1-2°C per minute.[12][13]

-

Observe the sample and record the temperature at which decomposition or significant color change occurs.[12]

General Protocols for Spectroscopic Analysis

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a standard technique for quantifying phenolic compounds.[15][16] The benzene ring in phenols strongly absorbs UV light, typically around 280 nm.[17]

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., water or ethanol).

-

Use a quartz cuvette to measure the absorbance spectrum over the UV-Vis range (typically 200-800 nm).[15]

-

The characteristic absorption peaks can be used for qualitative identification and, with appropriate calibration, for quantitative analysis.[16][18]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule.

-

Prepare the sample, typically by mixing a small amount with KBr powder and pressing it into a pellet, or by analyzing it as a mull.

-

Acquire the IR spectrum.

-

For this compound, a prominent, broad absorption band is expected in the 3570–3200 cm⁻¹ region, characteristic of the O-H stretching of the hydroxyl groups.[19][20] Characteristic aromatic C-H stretching peaks may also be observed between 3100 and 3000 cm⁻¹.[19]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the structure and chemical environment of the atoms in a molecule.

-

Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean NMR tube.[21][22]

-

Filter the solution to remove any particulate matter, which can degrade spectral quality.[21][23]

-

Acquire the ¹H and ¹³C NMR spectra. Due to the high symmetry of the this compound molecule, simple spectra are expected. The ¹H NMR should show a single peak for the six equivalent hydroxyl protons, and the ¹³C NMR should show a single peak for the six equivalent aromatic carbons.

Visualizations

Caption: Workflow for the synthesis and purification of this compound.

Caption: Core properties and applications of this compound.

References

- 1. This compound (CAS 608-80-0) - RUO [benchchem.com]

- 2. CAS 608-80-0: this compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. This compound [chembk.com]

- 5. 608-80-0 CAS MSDS (hexahydroxy-benzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | C6H6O6 | CID 69102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CAS # 608-80-0, this compound, 1,2,3,4,5,6-Benzenehexaol, 1,2,3,4,5,6-Benzenehexol, NSC 528169 - chemBlink [chemblink.com]

- 10. This compound|608-80-0 - MOLBASE Encyclopedia [m.molbase.com]

- 11. hexahydroxy-benzene | 608-80-0 [chemicalbook.com]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 15. ijset.in [ijset.in]

- 16. The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking | Semantic Scholar [semanticscholar.org]

- 17. edinburghanalytical.com [edinburghanalytical.com]

- 18. wineserver.ucdavis.edu [wineserver.ucdavis.edu]

- 19. academicedgepress.co.uk [academicedgepress.co.uk]

- 20. ejournal.upi.edu [ejournal.upi.edu]

- 21. NMR Sample Preparation [nmr.chem.umn.edu]

- 22. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 23. organomation.com [organomation.com]

In-depth Technical Guide to the Crystal Structure of Hexahydroxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the crystal structure of hexahydroxybenzene, with a focus on the available crystallographic data and the experimental protocols for its synthesis and structural determination. To date, the only single-crystal X-ray diffraction data reported for a structure containing this compound is for its 1:2 co-crystal with 2,2'-bipyridine (B1663995). This guide will focus on this co-crystal, providing the most accurate and comprehensive information available.

Executive Summary

This compound, a highly hydroxylated aromatic compound, has been a subject of interest for its potential applications in materials science and as a precursor in organic synthesis. While the synthesis of pure this compound is well-established, its inherent properties have made the growth of single crystals of the pure compound for X-ray diffraction challenging. The first and only successful single-crystal X-ray structure determination involving this compound was achieved through the formation of a co-crystal with 2,2'-bipyridine in a 1:2 molar ratio (C₆H₆O₆·2C₁₀H₈N₂)[1][2]. This guide presents the detailed crystallographic data for this co-crystal and the experimental methodologies for its synthesis and characterization.

Synthesis Protocols

Synthesis of Pure this compound

A reliable and convenient method for the synthesis of pure this compound is the reduction of tetrahydroxyquinone (B1683115) using stannous chloride in hydrochloric acid, as detailed in Organic Syntheses[3].

Experimental Protocol:

-

Reduction: To a boiling solution of 10 g (0.058 mole) of tetrahydroxyquinone in 200 ml of 2.4N hydrochloric acid, 100 g (0.44 mole) of stannous chloride dihydrate is added. The deep-red color of the solution disappears as grayish crystals of this compound precipitate[3].

-

Purification: The crude this compound is collected and then redissolved in 450 ml of hot 2.4N hydrochloric acid containing 3 g of hydrated stannous chloride and 1 g of decolorizing carbon.

-

Crystallization: The hot solution is filtered, and 1 liter of 12N hydrochloric acid is added to the filtrate. The mixture is then cooled in a refrigerator to induce the crystallization of snow-white this compound[3].

-

Collection and Drying: The crystals are collected on a sintered-glass funnel under an inert atmosphere (carbon dioxide or nitrogen) to prevent air oxidation. The product is washed with a cold 1:1 mixture of ethanol (B145695) and 12N hydrochloric acid and dried in a vacuum desiccator over sodium hydroxide (B78521) pellets[3].

Synthesis of this compound-2,2'-bipyridine (1:2) Co-crystal

The formation of the this compound-2,2'-bipyridine co-crystal was reported as an unexpected outcome of an attempted co-crystallization of tetrahydroxybenzoquinone with 2,2'-bipyridine. During the process, the tetrahydroxybenzoquinone was reduced to this compound.

Experimental Protocol:

A detailed, step-by-step procedure for the targeted synthesis of this specific co-crystal is not explicitly provided in the primary literature. However, based on the reported discovery, a likely method involves the slow evaporation of a solution containing tetrahydroxybenzoquinone and a molar excess of 2,2'-bipyridine in a solvent system that facilitates the reduction and co-crystallization.

Crystal Structure Analysis of this compound-2,2'-bipyridine (1:2) Co-crystal

The crystal structure of the this compound-2,2'-bipyridine (1:2) co-crystal was determined by single-crystal X-ray diffraction.

Crystallographic Data

The following table summarizes the key crystallographic data for the co-crystal[1][2].

| Parameter | Value |

| Chemical Formula | C₆H₆O₆·2C₁₀H₈N₂ |

| Formula Weight | 486.45 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | Value not explicitly found in search results |

| b | Value not explicitly found in search results |

| c | Value not explicitly found in search results |

| α | Value not explicitly found in search results |

| β | Value not explicitly found in search results |

| γ | Value not explicitly found in search results |

| Volume | Value not explicitly found in search results |

| Z | 1 |

| Data Collection | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | Value not explicitly found in search results |

| Refinement | |

| R-factor | Value not explicitly found in search results |

| wR-factor | Value not explicitly found in search results |

Note: While the space group and Z value are reported, a complete list of unit cell parameters and refinement statistics was not available in the provided search results.

Experimental Protocol for X-ray Diffraction

A general protocol for single-crystal X-ray diffraction of small molecules would have been followed.

-

Crystal Mounting: A suitable single crystal of the co-crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas to minimize thermal motion and radiation damage. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα) and a detector. Data is typically collected over a range of crystal orientations.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

Structural Insights and Logical Relationships

The crystal structure of the this compound-2,2'-bipyridine co-crystal reveals a network of hydrogen bonds that stabilize the assembly. The this compound molecule lies on an inversion center[1][2].

References

The Solubility Profile of Hexahydroxybenzene: A Technical Guide for Researchers

An In-depth Examination of the Solubility of Hexahydroxybenzene in Organic Solvents for Applications in Research and Drug Development

This technical guide provides a comprehensive overview of the solubility of this compound, a hexasubstituted benzene (B151609) derivative with significant potential in materials science and pharmaceutical applications. Aimed at researchers, scientists, and professionals in drug development, this document delves into the known solubility characteristics of this compound, outlines detailed experimental protocols for solubility determination, and presents a structured approach to understanding its behavior in various organic media.

Introduction to this compound

This compound, also known as benzene-1,2,3,4,5,6-hexol, is a unique aromatic compound consisting of a benzene ring where each hydrogen atom is substituted with a hydroxyl group. This structure imparts a high degree of polarity and a strong capacity for hydrogen bonding, which are critical determinants of its solubility. While its derivatives have been explored for applications ranging from liquid crystals to metal-organic frameworks, the solubility of the parent compound is a fundamental parameter for its synthesis, purification, and application.[1][2]

Qualitative Solubility of this compound

Published literature and chemical databases consistently report that this compound is a crystalline solid that is soluble in hot water.[1][2] Its solubility in organic solvents is generally characterized as being favorable in polar protic solvents, such as alcohols, due to the ability of the hydroxyl groups to engage in hydrogen bonding with the solvent molecules. Conversely, it is expected to have low solubility in non-polar solvents.

Quantitative Solubility Data

Despite the qualitative descriptions of its solubility, specific quantitative data for this compound in a range of common organic solvents is not extensively reported in publicly available literature. To facilitate comparative analysis and provide a practical reference for researchers, the following table summarizes hypothetical solubility data based on general principles of "like dissolves like" and the known characteristics of polyhydroxylated aromatic compounds.

Disclaimer: The following data is illustrative and intended to serve as a guideline. Actual solubility values should be determined experimentally.

| Solvent | Solvent Type | Temperature (°C) | Hypothetical Solubility ( g/100 mL) |

| Water (hot) | Polar Protic | 80 | Soluble |

| Methanol | Polar Protic | 25 | Moderately Soluble |

| Ethanol | Polar Protic | 25 | Moderately Soluble |

| Acetone | Polar Aprotic | 25 | Sparingly Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Soluble |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | Soluble |

| Toluene | Non-Polar | 25 | Insoluble |

| Hexane | Non-Polar | 25 | Insoluble |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium solubility of this compound in various organic solvents can be reliably determined using the shake-flask method. This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

4.2. Experimental Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials or flasks, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials/flasks to prevent solvent evaporation.

-

Place the samples in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Phase Separation:

-

After equilibration, allow the samples to stand undisturbed for a short period to allow the excess solid to sediment.

-

To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter into a clean vial. This step removes any remaining microscopic solid particles.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor) × 100

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

Understanding the solubility of this compound is paramount for its effective utilization in scientific research and drug development. While quantitative data in organic solvents remains sparse in the literature, this guide provides a robust experimental framework for its determination. The provided methodologies and illustrative data serve as a valuable resource for researchers, enabling them to accurately assess the solubility of this promising compound and advance its application in various fields. Future research should focus on systematically determining and publishing the solubility of this compound in a wide array of organic solvents to create a comprehensive and publicly accessible database.

References

Spectroscopic Profile of Hexahydroxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for hexahydroxybenzene (C₆H₆O₆), a highly hydroxylated aromatic compound with significant potential in materials science and drug development. Due to the challenges in obtaining and reporting consistent experimental spectroscopic data for this compound, this guide combines theoretical predictions with established principles of spectroscopic analysis for phenolic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, due to its high symmetry, the NMR spectra are predicted to be simple.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show a single resonance for the six equivalent hydroxyl protons. The chemical shift of these protons can be influenced by the solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons (Assignment) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OH | 4.0 - 8.0 | Singlet (broad) | 6H |

Note: The broadness of the signal is attributed to hydrogen exchange and quadrupole effects.

¹³C NMR Spectroscopy

Due to the symmetrical nature of the this compound molecule, all six carbon atoms are chemically equivalent. Consequently, the proton-decoupled ¹³C NMR spectrum is predicted to exhibit a single signal.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbons (Assignment) | Predicted Chemical Shift (δ, ppm) |

| C1-C6 | 130 - 150 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the hydroxyl and aromatic moieties.

Table 3: Typical IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550 - 3200 | Strong, Broad | O-H stretching (hydrogen-bonded) |

| 3100 - 3000 | Weak | Aromatic C-H stretching |

| 1600 - 1585 | Medium | C-C stretching (in-ring) |

| 1500 - 1400 | Medium | C-C stretching (in-ring) |

| 1300 - 1200 | Strong | C-O stretching |

| 900 - 675 | Strong | C-H out-of-plane bending |

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene (B151609) ring. The position and intensity of these bands can be influenced by the solvent.[1]

Table 4: Typical UV-Vis Spectroscopic Data for this compound

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent | Assignment |

| ~270 - 290 | ~1,000 - 3,000 | Ethanol (B145695)/Water | π → π* transition (B-band) |

| ~210 - 230 | ~5,000 - 15,000 | Ethanol/Water | π → π* transition (E-band) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. These protocols may require optimization based on the specific instrumentation and sample purity.

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of tetrahydroxy-p-benzoquinone.[2]

Procedure:

-

To a boiling solution of tetrahydroxyquinone (B1683115) (10 g, 0.058 mole) in 200 mL of 2.4N hydrochloric acid, add stannous chloride dihydrate (100 g, 0.44 mole).

-

The initial deep-red color will disappear, and grayish crystals of this compound will precipitate.

-

Add 250 mL of 12N hydrochloric acid and heat the mixture to boiling with constant stirring.

-

Remove the beaker from the heat, add an additional 600 mL of 12N hydrochloric acid, and cool the solution in a refrigerator.

-

Collect the crude this compound on a sintered-glass funnel.

-

For purification, dissolve the crude product in 450 mL of hot 2.4N hydrochloric acid containing stannous chloride (3 g) and decolorizing carbon (1 g).

-

Filter the hot solution and add 1 L of 12N hydrochloric acid to the filtrate. Cool in a refrigerator to obtain snow-white crystals of this compound.[2]

-

Wash the crystals with a cold 1:1 mixture of ethanol and 12N hydrochloric acid and dry in a vacuum desiccator over sodium hydroxide (B78521) pellets.[2]

NMR Spectroscopy Protocol

Sample Preparation:

-

Dissolve approximately 5-10 mg of dry, purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical due to the compound's solubility and the potential for proton exchange with the solvent.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy Protocol

Sample Preparation (KBr Pellet):

-

Thoroughly grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment before running the sample.

UV-Vis Spectroscopy Protocol

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-grade solvent (e.g., ethanol, water, or a buffer solution).

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for absorbance measurements (typically between 0.1 and 1.0 absorbance units).

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer and record the spectrum over a range of 200-400 nm.

-

Use the same solvent as a reference in the reference cuvette.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

Hexahydroxybenzene: From Discovery to Synthesis - A Technical Guide

This in-depth technical guide provides a comprehensive overview of the discovery and seminal syntheses of hexahydroxybenzene. Tailored for researchers, scientists, and drug development professionals, this document details the historical context of its discovery, outlines key synthetic methodologies with experimental protocols, and presents its physicochemical properties in a structured format.

Discovery

This compound (C₆H₆O₆), a six-fold phenol (B47542) of benzene, was first synthesized and characterized by Rudolf Nietzki and Theodor Benckiser in 1885. Their work clarified the structure of a substance known as "potassium carbonyl," which was the product of the reaction between carbon monoxide and potassium. They demonstrated that the hydrolysis of this potassium salt yielded this compound.

Physicochemical Properties

This compound is a crystalline solid that is soluble in hot water.[1] It is a highly hydroxylated aromatic compound, which imparts it with significant reactivity and potential for further chemical modifications.[2]

| Property | Value | Reference |

| Molecular Formula | C₆H₆O₆ | [3] |

| Molecular Weight | 174.11 g/mol | [3] |

| Appearance | White to gray crystalline solid | [2][4] |

| Solubility | Soluble in hot water | [1] |

| Melting Point | > 310 °C | [1] |

| Density | 2.176 g/cm³ | [1] |

| Boiling Point | 659.6 °C at 760 mmHg | [1] |

| Hydrogen Bond Donors | 6 | [4] |

| Hydrogen Bond Acceptors | 6 | [4] |

| CAS Number | 608-80-0 | [4] |

Synthetic Methodologies

Several methods for the synthesis of this compound have been developed since its discovery. The following sections detail the key experimental protocols.

Synthesis from Tetrahydroxy-p-benzoquinone (Modern and Convenient Method)

This method is considered a convenient and high-yield procedure for the preparation of this compound.[5]

Experimental Protocol:

-

Reaction Setup: A solution of 10 g (0.058 mole) of tetrahydroxyquinone (B1683115) in 200 ml of 2.4N hydrochloric acid is brought to a boil in a 1.5-liter beaker.[5]

-

Reduction: To the boiling solution, 100 g (0.44 mole) of stannous chloride dihydrate is added. The deep-red color of the solution disappears, and grayish crystals of this compound precipitate.[5]

-

Purification (Step 1): 250 ml of 12N hydrochloric acid is added, and the mixture is heated to boiling with constant stirring. The beaker is then removed from the heat, and an additional 600 ml of 12N hydrochloric acid is added. The solution is cooled in a refrigerator to allow for crystallization.[5]

-

Purification (Step 2): The crude this compound is collected and dissolved in 450 ml of hot 2.4N hydrochloric acid containing 3 g of hydrated stannous chloride and 1 g of decolorizing carbon. The solution is filtered while hot.[5]

-

Crystallization: One liter of 12N hydrochloric acid is added to the filtrate, and the mixture is cooled in a refrigerator. The resulting snow-white crystals of this compound are collected under a nitrogen or carbon dioxide atmosphere on a Büchner funnel with a sintered-glass disk.[5]

-

Washing and Drying: The crystals are washed with 100 ml of a cold 1:1 mixture of ethanol (B145695) and 12N hydrochloric acid and then dried in a vacuum desiccator over sodium hydroxide (B78521) pellets.[5]

Yield: 7.1–7.8 g (70–77%).[5]

Synthesis from Carbon Monoxide and Alkali Metals

This method involves the direct reaction of carbon monoxide with an alkali metal, such as sodium, at elevated temperatures and pressures to form the corresponding hexacarbonyl, which is then hydrolyzed.[6]

Experimental Protocol (based on a patented process):

-

Reaction Setup: 25 grams of sodium are placed in a rotary steel autoclave.[6]

-

Reaction Conditions: Carbon monoxide is introduced at a starting pressure of 70 atmospheres. The autoclave is heated to 340 °C for approximately 8.8 hours.[6]

-

Hydrolysis: The reaction product, containing the sodium salt of this compound, is then hydrolyzed to yield this compound.[6]

Quantitative Data from Patent Examples:

| Parameter | Value | Reference |

| Reactants | Sodium and Carbon Monoxide | [6] |

| Temperature | 250 °C to 380 °C | [6] |

| Pressure | 30 to 180 atmospheres | [6] |

| Conversion of Sodium | Up to 72% to the hexacarbonyl | [6] |

Original Synthesis via Acidic Hydrolysis of "Potassium Carbonyl"

Chemical Pathways and Workflows

The synthesis and reactivity of this compound can be visualized through the following diagrams.

References

- 1. This compound|608-80-0 - MOLBASE Encyclopedia [m.molbase.com]

- 2. CAS 608-80-0: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound (CAS 608-80-0) - RUO [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US2736752A - Process for the preparation of this compound - Google Patents [patents.google.com]

In-Depth Technical Guide on the Theoretical and Computational Modeling of Hexahydroxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydroxybenzene (C₆H₆O₆), a fascinating aromatic compound, holds significant interest in materials science, organic synthesis, and medicinal chemistry. As the most hydroxylated derivative of benzene (B151609), its unique electronic and structural properties make it a versatile building block for novel materials and a subject of extensive theoretical investigation. This technical guide provides a comprehensive overview of the computational modeling and theoretical studies of this compound, offering insights into its molecular structure, electronic properties, and reactivity. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this intriguing molecule.

Molecular Structure and Geometry Optimization

The foundational step in the computational analysis of this compound involves the optimization of its molecular geometry to determine the most stable conformation. This is typically achieved through quantum mechanical calculations, with Density Functional Theory (DFT) being a widely employed method due to its balance of accuracy and computational cost.

Computational Protocol: Geometry Optimization

A common and reliable method for geometry optimization of polyhydroxybenzenes involves the following steps:

-

Initial Structure: A starting 3D structure of this compound is generated using molecular modeling software.

-

Computational Method: Density Functional Theory (DFT) is selected as the quantum mechanical method. A popular and effective functional for this class of molecules is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).

-

Basis Set: A suitable basis set is chosen to describe the atomic orbitals. The Pople-style basis set, 6-311++G(d,p), is often employed as it provides a good balance of accuracy and computational efficiency for organic molecules. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of the hydroxyl groups, and polarization functions (d,p) allow for more flexibility in the description of bonding.

-

Software: The calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or Q-Chem.

-

Optimization Algorithm: An iterative optimization algorithm, such as the Berny algorithm, is used to locate the minimum energy structure on the potential energy surface. The convergence criteria are usually set to tight to ensure a true energy minimum is found.

-

Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

Calculated Geometric Parameters

While a comprehensive, publicly available database of the calculated geometric parameters for this compound is not readily found in the literature, theoretical studies on similar phenolic compounds provide expected values. The optimized structure of this compound is predicted to be planar with D₆h symmetry. The key geometric parameters of interest are the C-C and C-O bond lengths, the C-O-H bond angles, and the dihedral angles of the hydroxyl groups relative to the benzene ring.

Table 1: Calculated Geometric Parameters of this compound (Illustrative)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | C-C (aromatic) | Value not available |

| C-O | Value not available | |

| O-H | Value not available | |

| Bond Angles (°) | C-C-C (aromatic) | Value not available |

| C-C-O | Value not available | |

| C-O-H | Value not available | |

| Dihedral Angles (°) | H-O-C-C | Value not available |

Electronic Properties

The electronic properties of this compound, such as the distribution of electron density and the energies of its frontier molecular orbitals, are crucial for understanding its reactivity and potential applications.

Mulliken Population Analysis

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule, providing insight into the electron distribution.

Mulliken charges are typically calculated as part of the standard output of a DFT calculation using software like Gaussian. The analysis is performed on the optimized geometry at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

The hydroxyl groups are strong electron-donating groups, which significantly influences the charge distribution in the benzene ring. The oxygen atoms are expected to have a significant negative charge, while the hydrogen atoms of the hydroxyl groups and the carbon atoms of the benzene ring will carry a partial positive charge.

Table 2: Calculated Mulliken Atomic Charges of this compound (Illustrative)

| Atom | Calculated Charge (e) (B3LYP/6-311++G(d,p)) |

| C (aromatic) | Value not available |

| O | Value not available |

| H (hydroxyl) | Value not available |

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and its electronic excitation properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's excitability.

The energies of the HOMO and LUMO are obtained from the output of a DFT calculation on the optimized molecular geometry.

The presence of six electron-donating hydroxyl groups is expected to raise the energy of the HOMO, making this compound a good electron donor.

Table 3: Calculated Frontier Molecular Orbital Energies of this compound (Illustrative)

| Parameter | Energy (eV) (B3LYP/6-311++G(d,p)) |

| HOMO Energy | Value not available |

| LUMO Energy | Value not available |

| HOMO-LUMO Gap | Value not available |

Vibrational Spectroscopy

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. These predicted spectra can be compared with experimental data to confirm the molecular structure and to aid in the assignment of vibrational modes.

Computational Protocol: Vibrational Frequency Analysis

Vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic positions. This is a standard feature in most quantum chemistry software packages and is performed at the same level of theory as the geometry optimization. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method.

Calculated Vibrational Frequencies

The vibrational spectrum of this compound is expected to be rich with modes corresponding to the stretching and bending of the O-H, C-O, and C-C bonds, as well as the deformations of the benzene ring.

Table 4: Calculated Vibrational Frequencies of this compound (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

| O-H stretch | Value not available | Value not available | Value not available |

| C-O stretch | Value not available | Value not available | Value not available |

| C-C stretch (ring) | Value not available | Value not available | Value not available |

| Ring deformation | Value not available | Value not available | Value not available |

Reaction Pathways and Mechanisms

Computational chemistry is a powerful tool for elucidating reaction mechanisms. Two important chemical transformations involving this compound are its synthesis from tetrahydroxy-p-benzoquinone and its oxidation.

Synthesis of this compound

This compound can be conveniently synthesized by the reduction of tetrahydroxy-p-benzoquinone.[1]

A typical laboratory synthesis involves the following steps:[1]

-

Reduction: Tetrahydroxyquinone is dissolved in a boiling solution of hydrochloric acid. Stannous chloride dihydrate is added as the reducing agent, causing the precipitation of grayish crystals of this compound.[1]

-

Purification: The crude this compound is dissolved in hot hydrochloric acid containing stannous chloride and decolorizing carbon. The solution is filtered while hot.

-

Crystallization: Upon cooling the filtrate, snow-white crystals of this compound separate. These are collected under an inert atmosphere (carbon dioxide or nitrogen) to prevent oxidation.[1]

-

Washing and Drying: The crystals are washed with a cold mixture of ethanol (B145695) and hydrochloric acid and then dried in a vacuum desiccator.

References

Hexahydroxybenzene: A Comprehensive Technical Guide for Researchers

An In-depth Review of the Polyhydroxyaromatic Compound: Properties, Synthesis, and Applications in Drug Development and Materials Science

Abstract

Hexahydroxybenzene (HHB), a fully hydroxylated aromatic compound, holds a unique position within the family of polyhydroxyaromatics. Its symmetrical structure and high density of hydroxyl groups impart significant chemical reactivity and potential for diverse applications, ranging from advanced materials to pharmacology. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, established synthesis and analytical protocols, and its emerging role in the development of novel materials and potential therapeutic interventions. Particular focus is given to its function as a building block for conductive metal-organic frameworks (MOFs) and its putative role in modulating cellular signaling pathways related to oxidative stress. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development and materials science.

Introduction

This compound (C₆H₆O₆), also known as benzenehexol, is a fascinating and highly functionalized organic molecule.[1][2] As a six-fold phenol (B47542) of benzene (B151609), every carbon atom on the aromatic ring is substituted with a hydroxyl group.[3] This structure results in a highly polar, crystalline solid that is soluble in hot water.[2][3] The compound's high reactivity, stemming from its numerous hydroxyl groups, makes it a valuable precursor in organic synthesis and a building block for more complex molecules.[3]

In recent years, this compound has garnered significant attention for its role as an organic linker in the synthesis of two-dimensional (2D) conductive metal-organic frameworks (MOFs).[1] These materials exhibit promising applications in nanoelectronics, energy storage, and catalysis.[1][4] Furthermore, as a polyhydroxyaromatic compound, this compound is a potential antioxidant, capable of mitigating oxidative stress, a key pathological mechanism in numerous diseases. This positions HHB as a compound of interest for further investigation in drug development. This guide will delve into the technical details of this compound, providing the necessary information for its synthesis, characterization, and application in a research setting.

Chemical and Physical Properties

This compound is a white to gray crystalline powder.[5] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₆O₆ | [1] |

| Molecular Weight | 174.11 g/mol | [1] |

| CAS Number | 608-80-0 | [2] |

| Appearance | White to gray crystalline powder | [5] |

| Melting Point | > 310 °C (decomposes) | [2] |

| Solubility | Soluble in hot water | [2][3] |

| IUPAC Name | Benzene-1,2,3,4,5,6-hexol | [1] |

| Synonyms | Benzenehexol, Hexaphenol | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. A summary of available spectroscopic data is provided in Table 2.

| Spectroscopic Technique | Key Features | Reference |

| FTIR (KBr Pellet) | Broad -OH stretching band around 3200 cm⁻¹. Ketone functional groups (in oxidized derivatives) show a strong peak around 1750 cm⁻¹. | [1][6] |

| UV-Vis | Absorption peaks are influenced by the conjugated system and functional groups. The peak wavelengths tend to shift towards the long-wavelength region as the conjugated system gets larger. | [1][7][8] |

| ¹H NMR | Due to the high symmetry and rapid proton exchange, obtaining a well-resolved spectrum in solution can be challenging. | [9] |

| ¹³C NMR | Studies on discotic liquid crystals derived from this compound have been reported. | [10] |

| Mass Spectrometry | High-resolution mass spectrometry (HRMS) is critical for confirming the molecular weight and purity. | [9] |

Experimental Protocols

Synthesis of this compound

A common and convenient method for the synthesis of this compound involves the reduction of tetrahydroxy-p-benzoquinone.[11]

Materials:

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

2.4N Hydrochloric acid (HCl)

-

12N Hydrochloric acid (HCl)

-

Decolorizing carbon

-

Nitrogen or Carbon Dioxide gas

-

Sodium hydroxide (B78521) pellets (for desiccator)

Equipment:

-

1.5 L beaker

-

Hot plate with magnetic stirrer

-

Büchner funnel with a sintered-glass disk

-

Vacuum desiccator

-

Filtration apparatus

Procedure:

-

In a 1.5 L beaker, dissolve 10 g (0.058 mole) of tetrahydroxyquinone in 200 ml of boiling 2.4N hydrochloric acid.

-

To the boiling solution, add 100 g (0.44 mole) of stannous chloride dihydrate. The initial deep-red color will disappear, and grayish crystals of this compound will precipitate.

-

Add 250 ml of 12N hydrochloric acid and heat the mixture to boiling with constant stirring.

-

Remove the beaker from the hot plate and add an additional 600 ml of 12N hydrochloric acid. Cool the solution in a refrigerator.

-

Collect the crude this compound on a Büchner funnel fitted with a sintered-glass disk and suck it dry.

-

For purification, dissolve the crude product in 450 ml of hot 2.4N hydrochloric acid containing 3 g of hydrated stannous chloride and 1 g of decolorizing carbon.

-

Filter the solution while hot and rinse the carbon with 75 ml of boiling water, combining the filtrate.

-

Add 1 liter of 12N hydrochloric acid to the filtrate and cool the mixture in a refrigerator.

-

Collect the resulting snow-white crystals of this compound under a blanket of nitrogen or carbon dioxide on a Büchner funnel with a sintered-glass disk.[11]

-

Wash the crystals with 100 ml of a cold 1:1 mixture of ethanol and 12N hydrochloric acid.

-

Dry the purified this compound in a vacuum desiccator over sodium hydroxide pellets. The expected yield is 7.1–7.8 g (70–77%).[11]

Synthesis of Copper-Hexahydroxybenzene (Cu-HHB) Metal-Organic Framework

This compound is a key linker for the synthesis of conductive 2D MOFs. The following is a general solvothermal synthesis protocol for Cu-HHB.[12]

Materials:

-

Copper(II) salt (e.g., Copper(II) acetate)

-

This compound (HHB)

-

Competing coordination reagent (e.g., ethylenediamine)

-

Dimethylformamide (DMF)

Equipment:

-

Reaction vessel (e.g., sealed vial or autoclave)

-

Oven

-

Centrifuge or filtration apparatus

-

Vacuum oven

Procedure:

-

Dissolve the copper(II) salt and the this compound linker in DMF in a reaction vessel.

-

Add the competing coordination reagent to the solution.

-

Seal the reaction vessel and heat it in an oven at a specific temperature (e.g., 85-120 °C) for a defined period (e.g., 24-48 hours).[12]

-

After cooling to room temperature, collect the product by centrifugation or filtration.

-

Wash the collected solid with fresh DMF and then with a more volatile solvent like ethanol to remove unreacted precursors and solvent.

-

Dry the final Cu-HHB MOF product under vacuum.

Caption: Workflow for the solvothermal synthesis of Cu-HHB MOF.

DPPH Radical Scavenging Assay for Antioxidant Activity

The antioxidant capacity of this compound can be evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[13][14][15]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

This compound (or other test compound)

-

Methanol (B129727) or Ethanol (96%)

-

Positive control (e.g., Ascorbic acid, Trolox)

Equipment:

-

UV-Vis spectrophotometer or microplate reader

-

96-well microplate or cuvettes

-

Pipettes

-

Vortex mixer

Procedure:

-

Preparation of DPPH solution: Prepare a stock solution of DPPH (e.g., 10⁻³ M) in methanol or ethanol. For the working solution, dilute the stock solution to obtain an absorbance of approximately 1.0 at 517 nm.[15]

-

Preparation of sample solutions: Prepare a series of dilutions of this compound in the same solvent used for the DPPH solution.

-

Reaction: In a 96-well plate, add a specific volume of the DPPH working solution (e.g., 200 µL) to each well. Then, add a small volume of the different concentrations of the this compound solution (e.g., 20 µL) to the wells.[16] A blank containing only the solvent and DPPH, and a positive control should also be prepared.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[15]

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

% Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[14]

-

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

Role in Cellular Signaling Pathways

While direct studies on the specific interactions of this compound with cellular signaling pathways are limited, its role can be inferred from its chemical nature as a potent antioxidant and its relationship to other benzene metabolites. Benzene is a known carcinogen, and its toxicity is mediated by its metabolites, such as hydroquinone (B1673460) (HQ) and benzoquinone (BQ), which induce oxidative stress by generating reactive oxygen species (ROS).[17][18] This oxidative stress can activate pro-inflammatory and pro-apoptotic signaling pathways, including the NF-κB and MAPK pathways.[19][20][21]

As a polyhydroxyaromatic compound, this compound is expected to exhibit strong antioxidant properties, effectively scavenging free radicals. In this context, HHB could play a protective role by counteracting the ROS-mediated effects of toxic benzene metabolites. By reducing oxidative stress, this compound may inhibit the activation of NF-κB and MAPK pathways, thereby mitigating inflammation and apoptosis.

Caption: Postulated mechanism of this compound's protective role.

Applications and Future Perspectives

The unique chemical structure of this compound makes it a versatile molecule with significant potential in several fields:

-

Materials Science: As demonstrated, HHB is a crucial linker for the creation of conductive 2D MOFs.[1][4] These materials are being explored for applications in electronic devices, sensors, and as high-performance electrodes for batteries and supercapacitors.[4] The ability to tune the electronic properties of these MOFs by varying the metal center and the linker opens up a vast design space for novel materials.[4]

-

Drug Development: The antioxidant potential of this compound suggests it could be a lead compound for the development of drugs targeting diseases associated with oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and cancer. Its ability to potentially modulate inflammatory pathways like NF-κB further enhances its therapeutic interest.[19]

-

Organic Synthesis: this compound serves as a precursor for a variety of other important organic compounds, including tetrahydroxy-p-benzoquinone and rhodizonic acid.[2] It has also been used as a starting material for a class of discotic liquid crystals.[2]

Future research should focus on a more detailed elucidation of the biological activities of this compound, including its specific interactions with cellular signaling pathways and its pharmacokinetic and toxicological profiles. In materials science, the exploration of new MOF structures based on HHB and its derivatives will likely lead to the development of materials with enhanced properties and novel applications.

Safety and Handling

This compound is classified as causing serious eye irritation.[9] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a polyhydroxyaromatic compound with a rich chemistry and a growing number of applications. Its highly functionalized and symmetrical structure makes it an ideal building block for advanced materials like conductive MOFs and a promising candidate for further investigation in drug discovery due to its antioxidant potential. The detailed protocols and data presented in this guide are intended to facilitate further research into this versatile and important molecule, paving the way for new discoveries and innovations in science and technology.

References

- 1. This compound | C6H6O6 | CID 69102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzenehexol - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 9. This compound (CAS 608-80-0) - RUO [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 15. mdpi.com [mdpi.com]

- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 17. researchgate.net [researchgate.net]

- 18. Benzene induces cytotoxicity without metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cytokine Network Involvement in Subjects Exposed to Benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Low-dose occupational exposure to benzene and signal transduction pathways involved in the regulation of cellular response to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. NF-κB signaling is increased in HD3 cells following exposure to 1,4-benzoquinone: role of reactive oxygen species and p38-MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Stability and Degradation Pathways of Hexahydroxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydroxybenzene (HHB), also known as benzenehexol, is a polyhydroxylated aromatic compound with significant potential in materials science and as a precursor in the synthesis of various organic molecules. Its fully hydroxylated benzene (B151609) ring structure imparts unique chemical properties, but also renders it susceptible to degradation, particularly through oxidation. Understanding the chemical stability and degradation pathways of this compound is crucial for its handling, storage, and application, especially in fields like drug development where the purity and stability of intermediates are paramount. This technical guide provides a comprehensive overview of the known stability profile and degradation mechanisms of this compound, drawing from available literature on its chemistry and that of related polyphenolic compounds.

Chemical Stability of this compound

This compound is a crystalline solid that is soluble in hot water.[1] Its stability is significantly influenced by environmental factors, most notably the presence of oxygen. The compound is known to be sensitive to air, and its moist form is particularly susceptible to oxidation, often indicated by the development of a pink coloration on the crystals.[2] For optimal stability, it is recommended to handle this compound as an air-sensitive solid and store it under an inert atmosphere at or below 0°C.

Autoxidation

The primary degradation pathway for this compound is autoxidation, a spontaneous oxidation that occurs in the presence of oxygen. This process is characteristic of many polyphenolic compounds and proceeds via a free radical chain reaction. The initial step is believed to involve the formation of a semiquinone radical and a superoxide (B77818) anion. This semiquinone intermediate can then be further oxidized to a quinone. These quinones are highly reactive and can undergo subsequent reactions, including polymerization with other polyphenol molecules. The rate of autoxidation is influenced by factors such as pH and the presence of metal ions, which can act as catalysts.

The autoxidation of this compound leads to the formation of a series of oxidized products. The initial and most significant degradation product is tetrahydroxy-p-benzoquinone (THBQ) , which is a result of a two-electron oxidation process.[3] THBQ is itself a metastable compound and can be further oxidized.

Degradation Pathways

The degradation of this compound is dominated by a sequential oxidation pathway, leading to a series of quinoid compounds. The key intermediates and final products in this pathway have been identified, although quantitative kinetic data for each step is not extensively available in the literature for this compound specifically.

Oxidation to Tetrahydroxy-p-benzoquinone (THBQ)

The first major degradation step is the oxidation of this compound to tetrahydroxy-p-benzoquinone. This conversion is readily observed as even trace amounts of THBQ impart a strong color to the otherwise colorless this compound.[2]

Further Oxidation to Rhodizonic Acid

Tetrahydroxy-p-benzoquinone can undergo further oxidation to form rhodizonic acid .[4][5] This four-electron oxidation product is more stable than THBQ.[3] The conversion of THBQ to rhodizonic acid is a key step in the degradation cascade.

Formation of Triquinoyl and Croconic Acid

Rhodizonic acid can be further oxidized to triquinoyl .[4][5] Additionally, under certain conditions, the benzene ring of tetrahydroxy-p-benzoquinone or rhodizonic acid can undergo a rearrangement and degradation to form croconic acid , a five-membered ring compound.[4] In basic solutions (pH > 10) and in the presence of oxygen, rhodizonic acid can decompose to croconic acid.[6]

The overall oxidative degradation pathway is summarized in the diagram below:

Thermal Degradation

Specific studies on the thermal decomposition products of this compound are limited. However, the thermal degradation of aromatic compounds, in general, can proceed through various mechanisms, including fragmentation of the aromatic ring and side chains (if present), leading to the formation of smaller volatile molecules. For polyhydroxybenzenes, thermal stress is expected to accelerate oxidation and polymerization reactions, especially in the presence of oxygen. Pyrolysis-GC-MS is a suitable technique for identifying thermal decomposition products.[7]

Photodegradation

The photodegradation of hydroxylated aromatic compounds can occur through direct photolysis or be sensitized by other substances present in the medium.[8][9] Potential photoreactions include photoinduced hydroxylation, dehydrogenation, and isomerization.[8] For this compound, exposure to light, particularly UV radiation, is expected to promote its oxidation, leading to the formation of the same series of quinoid products observed in autoxidation, potentially at an accelerated rate. Studies on related compounds suggest that photodegradation follows pseudo-first-order kinetics.[8][9]

Quantitative Stability Data

While the qualitative degradation pathways of this compound are relatively well-understood, there is a notable lack of specific quantitative data in the published literature regarding its degradation kinetics under various conditions. To provide a framework for stability assessment, the following table summarizes the types of quantitative data that should be determined in a formal stability study of this compound.

| Parameter | Condition | Expected Trend/Significance |

| Half-life (t½) | Varied pH (e.g., 2, 7, 9) | Expected to decrease with increasing pH due to the higher reactivity of the phenolate (B1203915) anions. |

| Varied Temperature (e.g., 25°C, 40°C, 60°C) | Expected to decrease with increasing temperature, following Arrhenius kinetics. | |

| Light Exposure (UV and visible) vs. Dark | Expected to be significantly shorter under light exposure, indicating photosensitivity. | |

| Rate Constant (k) | Varied pH and Temperature | Provides a quantitative measure of the degradation rate under specific conditions. |

| Activation Energy (Ea) | Calculated from temperature-dependent rate constants | Indicates the energy barrier for the degradation reaction. |

Experimental Protocols

Forced Degradation Study Protocol

Objective: To generate degradation products of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method. A target degradation of 5-20% is generally considered appropriate.[12]

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or a mixture of methanol and water.

2. Stress Conditions:

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Incubate at 60°C for a specified period (e.g., 2, 6, 12, 24 hours).

-

At each time point, withdraw a sample, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

-

If no degradation is observed, a higher concentration of acid (e.g., 1 M HCl) or a higher temperature can be used.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a shorter duration (e.g., 1, 2, 4, 8 hours) due to expected higher reactivity.

-

At each time point, withdraw a sample, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

-

Store at room temperature, protected from light, for up to 24 hours.

-

Withdraw samples at various time points and dilute with the mobile phase for HPLC analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid this compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH) for a specified period (e.g., 1, 3, 7 days).

-

At each time point, dissolve a portion of the solid in the initial solvent and dilute for HPLC analysis.

-

-

Photodegradation:

-

Expose a solution of this compound to a light source providing both UV and visible light (e.g., in a photostability chamber) for a defined period.

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze both the exposed and control samples by HPLC.

-

The workflow for a typical forced degradation study is depicted below:

HPLC-UV Method for Stability Indicating Analysis

Objective: To develop a stability-indicating HPLC method capable of separating this compound from its degradation products (e.g., tetrahydroxy-p-benzoquinone, rhodizonic acid) and quantifying them.

-

Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating polar aromatic compounds.

-

Mobile Phase: A gradient elution is likely necessary to separate the polar this compound from its more polar degradation products.

-

Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to ensure good peak shape.

-

Solvent B: Acetonitrile or methanol.

-

-

Example Gradient Program:

-

Start with a low percentage of Solvent B (e.g., 5%) and gradually increase to a higher percentage (e.g., 50-100%) over 20-30 minutes to elute all components.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: A DAD is ideal for monitoring multiple wavelengths. Based on the UV-Vis spectra of related compounds, monitoring at wavelengths around 280 nm (for aromaticity) and in the visible region (for colored quinone products) would be beneficial.[13]

-

Sample Preparation: Dilute the samples from the forced degradation study with the initial mobile phase composition.

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

GC-MS Method for Analysis of Thermal Degradation Products

Objective: To identify the volatile and semi-volatile products formed during the thermal degradation of this compound.

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Derivatization: Due to the high polarity and low volatility of this compound and its hydroxylated degradation products, derivatization is necessary. Silylation is a common technique where active hydrogens in hydroxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups.[7][14]

-

Silylating Agent: A mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) in a suitable solvent like pyridine (B92270) or acetonitrile.

-

Procedure: A dried sample is heated with the silylating agent (e.g., at 70-80°C for 30-60 minutes) to form the TMS derivatives.

-

-

GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms) is typically used for the separation of silylated compounds.

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 280-300°C) to elute all derivatives.

-

MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-600.

-